N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylfuran-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a tetrahydroquinoline, a furan, and a benzenesulfonyl group with a fluorine atom . These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydroquinoline and furan rings, followed by the introduction of the benzenesulfonyl group . The exact methods would depend on the specific reactions involved, which could include electrophilic aromatic substitution, nucleophilic aromatic substitution, and others .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydroquinoline and furan rings would give the molecule a certain degree of rigidity, while the benzenesulfonyl group could potentially participate in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the benzenesulfonyl group could potentially undergo nucleophilic aromatic substitution reactions, while the furan ring might participate in electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its electronegativity and potentially affect its solubility in different solvents .Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body. These could be influenced by factors like the compound’s shape, charge distribution, and the presence of functional groups capable of forming specific interactions with target molecules .
Safety and Hazards
Future Directions
The future research directions for this compound could be vast and depend on its intended application. If it shows promising activity in biological systems, it could be further optimized and studied as a potential therapeutic agent. Alternatively, if it has interesting chemical properties, it could be studied further to understand these properties and potentially develop new synthetic methods .
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S/c1-14-12-20(15(2)29-14)22(26)24-18-8-5-16-4-3-11-25(21(16)13-18)30(27,28)19-9-6-17(23)7-10-19/h5-10,12-13H,3-4,11H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGDLBNTIMWSEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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